

# chemical reactivity of 4-**iodo-2-methylbenzoic acid**

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## Compound of Interest

Compound Name: **4-*iodo-2-methylbenzoic acid***

Cat. No.: **B175291**

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An In-depth Technical Guide to the Chemical Reactivity of **4-*iodo-2-methylbenzoic Acid***

## Introduction

**4-*iodo-2-methylbenzoic acid*** is a bifunctional aromatic compound that has garnered significant interest among researchers, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group and a highly reactive iodine substituent on a benzene ring, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of the methyl group ortho to the carboxylic acid introduces steric hindrance that can influence the reactivity of the adjacent functional group, while the iodo group, being an excellent leaving group in cross-coupling reactions, provides a reliable handle for carbon-carbon and carbon-heteroatom bond formation.

This guide provides an in-depth exploration of the chemical reactivity of **4-*iodo-2-methylbenzoic acid***, offering insights into its synthetic utility. We will delve into the reactivity of both the carbon-iodine bond and the carboxylic acid moiety, presenting detailed mechanistic discussions, proven experimental protocols, and the underlying causality for experimental choices. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound.

## Physicochemical Properties of 4-**iodo-2-methylbenzoic Acid**

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of **4-iodo-2-methylbenzoic acid** are summarized below.

Property	Value	Reference(s)
CAS Number	133232-58-3	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IO <sub>2</sub>	
Molecular Weight	262.04 g/mol	
Appearance	White to off-white solid	<a href="#">[2]</a>
Predicted pKa	3.70 ± 0.25	<a href="#">[2]</a> <a href="#">[3]</a>
Solubility	Slightly soluble in aqueous base, chloroform, and DMSO	<a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis of 4-Iodo-2-methylbenzoic Acid

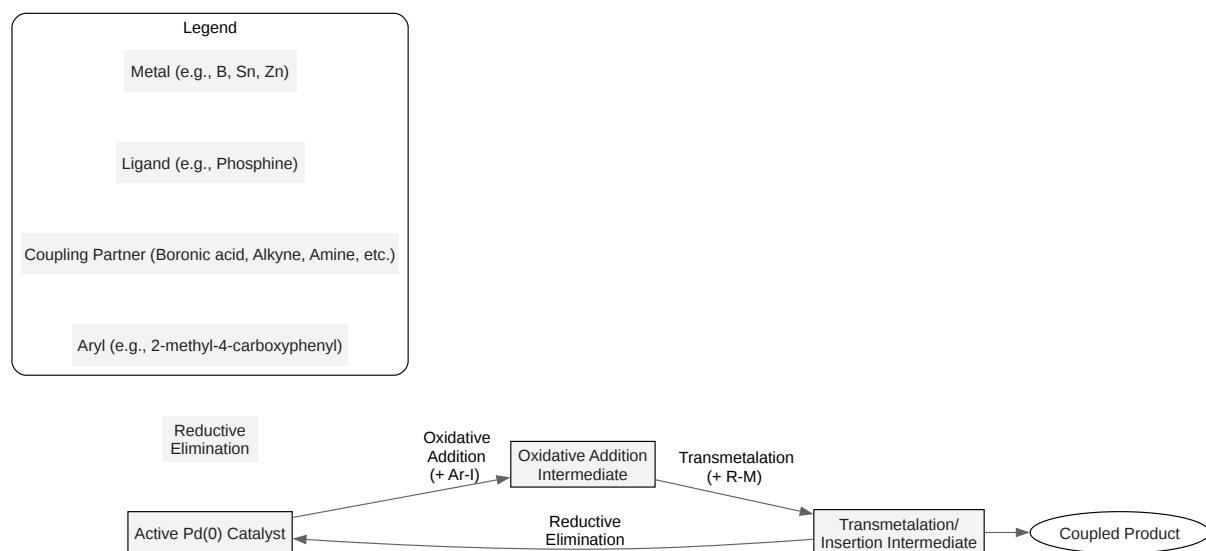
While various synthetic routes to substituted benzoic acids exist, a common strategy for preparing **4-iodo-2-methylbenzoic acid** involves the iodination of 2-methylbenzoic acid (o-toluic acid) or the functionalization of a pre-iodinated precursor. A classical approach involves the diazotization of 4-amino-2-methylbenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.[\[4\]](#) Alternatively, direct iodination of o-toluic acid can be achieved. For laboratory-scale synthesis, the esterification of the carboxylic acid followed by a halogen exchange or a directed iodination and subsequent hydrolysis is also a viable strategy.

## Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of **4-iodo-2-methylbenzoic acid** stems from the orthogonal reactivity of its two primary functional groups: the carbon-iodine (C-I) bond and the carboxylic acid (-COOH) group. This allows for a stepwise and controlled elaboration of the molecular scaffold.

## Part 1: Reactivity at the Carbon-Iodine Bond: A Gateway to Complexity via Palladium-Catalyzed Cross-Coupling

The C-I bond in **4-iodo-2-methylbenzoic acid** is highly susceptible to oxidative addition by low-valent palladium species, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.<sup>[5]</sup> These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.<sup>[5][6]</sup> The general catalytic cycle for these transformations is depicted below.

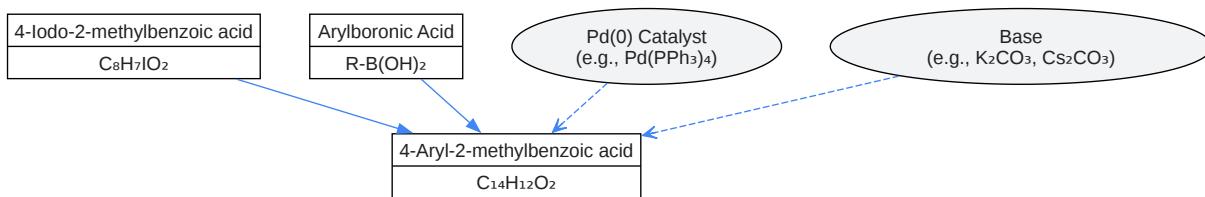


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### General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate.[6][7] This is followed by transmetalation with an organometallic reagent (in Suzuki and Stille couplings) or migratory insertion of an alkene or alkyne (in Heck and Sonogashira couplings).[8] The cycle concludes with reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[6][7]

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron reagent, such as a boronic acid or ester.[9][10] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[10]



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### Suzuki-Miyaura coupling of **4-iodo-2-methylbenzoic acid**.

#### Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

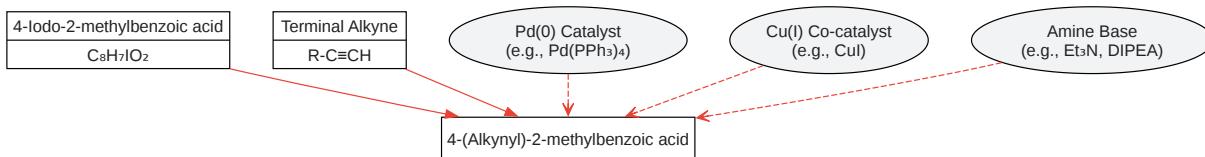
- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **4-iodo-2-methylbenzoic acid** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as potassium carbonate (2.0-3.0 equiv).[11][12]
- Catalyst and Ligand Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (1-5 mol%), or a combination of a palladium source like palladium(II) acetate [Pd(OAc)<sub>2</sub>] and a phosphine ligand.

- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.[12][13]
- Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

#### Causality Behind Choices:

- Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9]
- Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rates of oxidative addition and reductive elimination, leading to higher yields and turnover numbers.
- Solvent: The aqueous component of the solvent system is often necessary to dissolve the inorganic base.

The Sonogashira coupling enables the formation of a C(sp<sup>2</sup>)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction typically employs a dual catalytic system of palladium and copper(I).[14]



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### Sonogashira coupling of **4-iodo-2-methylbenzoic acid**.

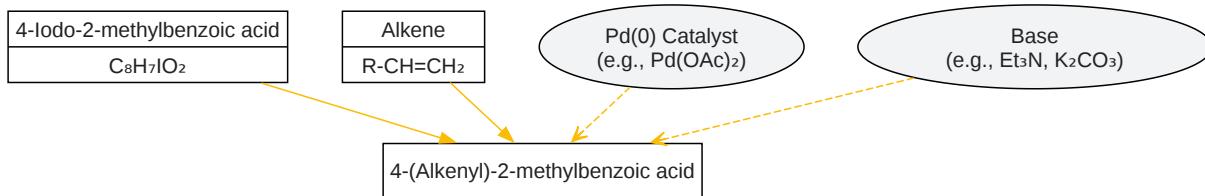
#### Experimental Protocol: General Procedure for Sonogashira Coupling

- Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve **4-iodo-2-methylbenzoic acid** (1.0 equiv), the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 1-3 mol%), and the copper(I) co-catalyst (e.g.,  $\text{CuI}$ , 2-5 mol%) in a suitable solvent such as THF or DMF.[16] [17]
- Reagent Addition: Add an amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 equiv), which also serves as a solvent in some cases. Then, add the terminal alkyne (1.1-1.5 equiv).[15]
- Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up and Purification: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

#### Causality Behind Choices:

- Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[14]
- Amine Base: The amine base is essential for neutralizing the HI generated during the reaction and for the formation of the copper acetylide.[15]

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[18][19] This reaction is a powerful tool for C-C bond formation and is tolerant of a wide variety of functional groups.[20]



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### Heck reaction of **4-iodo-2-methylbenzoic acid**.

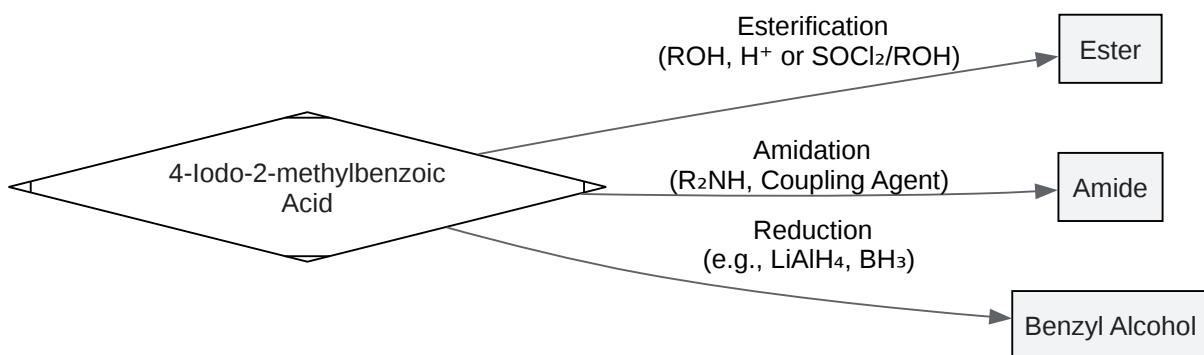
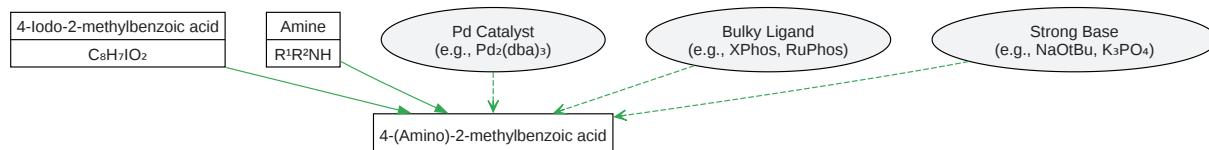
#### Experimental Protocol: General Procedure for the Heck Reaction

- Reaction Setup: Combine **4-iodo-2-methylbenzoic acid** (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)<sub>2</sub>, 1-5 mol%), and an appropriate base (e.g., triethylamine or potassium carbonate, 1.5-2.5 equiv) in a pressure-rated vessel.[20][21]
- Ligand and Solvent: In many cases, a phosphine ligand (e.g., PPh<sub>3</sub> or P(o-tolyl)<sub>3</sub>) is added to stabilize the catalyst. Add a high-boiling polar aprotic solvent such as DMF, NMP, or acetonitrile.
- Reaction Execution: Seal the vessel and heat the mixture to 80-140 °C with stirring. Monitor the reaction's progress.
- Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the crude product via column chromatography.

#### Causality Behind Choices:

- Base: The base is required to neutralize the HX formed during the catalytic cycle, regenerating the Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination.[22]
- Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are often more reactive in the Heck reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[23][24] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[25]



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